5-Cyclobutyl-1,3-oxazol-2-amine - 899421-56-8

5-Cyclobutyl-1,3-oxazol-2-amine

Catalog Number: EVT-3525242
CAS Number: 899421-56-8
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One of the primary methods for synthesizing 5-Cyclobutyl-1,3-oxazol-2-amine involves a multi-step process starting with commercially available materials. While the specific details of the synthesis are not extensively covered in the provided literature, one study mentions the synthesis of various 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds utilizing 5-Cyclobutyloxazol-2-amine as a starting material []. This suggests the amine group plays a crucial role in further derivatization.

Molecular Structure Analysis

The provided literature highlights the reaction of 5-Cyclobutyloxazol-2-amine with 1,1'-thiocarbonyldiimidazole, followed by reactions with substituted anilines and 2-aminopyridines []. This reaction sequence yields a series of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, highlighting the ability of 5-Cyclobutyloxazol-2-amine to participate in nucleophilic substitution reactions.

1-(5-Cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea (Compound 8)

Compound Description: This compound is a thiourea derivative synthesized from 5-Cyclobutyl-1,3-oxazol-2-amine. [] It exhibits potent antimycobacterial activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. [] Notably, Compound 8 demonstrated comparable in vivo efficacy to isoniazid, a first-line tuberculosis drug, at the same dosage. [] Additionally, it displayed low toxicity towards Vero cells, indicating a favorable selectivity index. []

Relevance: This compound is a direct derivative of 5-Cyclobutyl-1,3-oxazol-2-amine, formed by reacting the amine group with 1,1'-thiocarbonyldiimidazole followed by 2-(trifluoromethyl)aniline. [] This structural modification leads to the incorporation of a thiourea moiety, which significantly enhances its antimycobacterial activity compared to 5-Cyclobutyl-1,3-oxazol-2-amine. []

1-(5-Cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea Compounds

Compound Description: This series of 15 compounds represents structural analogues of Compound 8, all derived from 5-Cyclobutyl-1,3-oxazol-2-amine. [] They feature variations in the substituents on the phenyl or pyridyl ring attached to the thiourea moiety. [] While several compounds in this series showed promising antimycobacterial activity, Compound 8 emerged as the most potent candidate. []

Relevance: These compounds share the core structure of 5-Cyclobutyl-1,3-oxazol-2-amine with the addition of a thiourea linker and various phenyl or pyridyl substituents. [] This highlights the versatility of 5-Cyclobutyl-1,3-oxazol-2-amine as a scaffold for developing antimycobacterial agents and emphasizes the importance of specific substituents in influencing biological activity.

4-Benzyl-4-(ω-hydroxyalkyl)-2-phenyl-1,3-oxazol-5(4H)-ones

Compound Description: These compounds, bearing an ω-hydroxyalkyl chain at the 4-position of the oxazolone ring, serve as crucial intermediates in synthesizing macrocyclic lactones. [] Their preparation involves alkylating 4-benzyl-2-phenyl-1,3-oxazol-5(4H)-one with protected ω-hydroxyalkyl iodides. [] Subsequent deprotection and treatment with HCl facilitate their transformation into the target lactones. []

Properties

CAS Number

899421-56-8

Product Name

5-Cyclobutyl-1,3-oxazol-2-amine

IUPAC Name

5-cyclobutyl-1,3-oxazol-2-amine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9)

InChI Key

YBSCFSNWVUODEV-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CN=C(O2)N

Canonical SMILES

C1CC(C1)C2=CN=C(O2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.